Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate - 449741-41-7

Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate

Catalog Number: EVT-3069193
CAS Number: 449741-41-7
Molecular Formula: C22H19F3O5
Molecular Weight: 420.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-Naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 3-chlorobenzoate (2)

    Butyl 2-{[3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate (3)

    • Compound Description: This compound, also discovered through high-throughput screening, acts as an HpSDH inhibitor. [] It exhibits an IC50 value of 13.4 µM against HpSDH and displays a non-competitive inhibition pattern against shikimate. [] Similar to compound 2, it demonstrates a competitive inhibition mode towards NADP. [] This compound does not exhibit antibacterial activity against H. pylori. []

    CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea]

    • Compound Description: CCT196969 is a panRAF inhibitor investigated for its ability to cross the blood-brain barrier and potentially treat melanoma brain metastases. [] In vitro studies revealed that CCT196969 is not a substrate for P-glycoprotein (P-gp) or breast cancer resistance protein (Bcrp), two efflux transporters at the blood-brain barrier. [] Despite its high nonspecific binding in the brain, CCT196969 showed limited brain distribution in mice, which was enhanced in transgenic mice lacking P-gp and Bcrp. []
    • Relevance: Although CCT196969 does not share a direct structural similarity to Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate, its inclusion in this list is based on its classification as a panRAF inhibitor alongside LY3009120 and MLN2480. This suggests a potential shared mechanism of action or target within the MAPK signaling pathway, which is often dysregulated in melanoma. []

    LY3009120 [1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea]

    • Compound Description: LY3009120, another panRAF inhibitor, has shown promise in preclinical studies for treating melanoma, including brain metastases. [] Unlike CCT196969, LY3009120 is a substrate for Bcrp but not for P-gp. [] Despite its limited brain distribution due to efflux mechanisms, LY3009120 demonstrated superior in vitro efficacy against patient-derived melanoma cell lines compared to other panRAF inhibitors. []

    MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- ]

    • Compound Description: As a panRAF inhibitor, MLN2480 has garnered attention for its potential use in treating melanoma, including brain metastases. [] Similar to LY3009120, MLN2480 acts as a substrate for Bcrp but not for P-gp. [] While it demonstrates higher brain distribution than other panRAF inhibitors, its in vitro efficacy against patient-derived melanoma cell lines is lower compared to LY3009120. []

    Properties

    CAS Number

    449741-41-7

    Product Name

    Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate

    IUPAC Name

    tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate

    Molecular Formula

    C22H19F3O5

    Molecular Weight

    420.384

    InChI

    InChI=1S/C22H19F3O5/c1-21(2,3)30-17(26)12-28-14-9-10-15-16(11-14)29-20(22(23,24)25)18(19(15)27)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3

    InChI Key

    AOMMLMXWSRXIRW-UHFFFAOYSA-N

    SMILES

    CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.